2-chloro-N-(4-mercaptophenyl)benzamide
Overview
Description
2-chloro-N-(4-mercaptophenyl)benzamide is a chemical compound belonging to the benzamide class. It is primarily used in scientific research as a starting material for the synthesis of various organic compounds. This compound is known for its unique structure, which includes a chloro group and a mercapto group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-mercaptophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-mercaptoaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-mercaptophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-hydroxy-N-(4-mercaptophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-mercaptophenyl)benzamide is widely used in scientific research for:
Chemistry: As a starting material for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-mercaptophenyl)benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-hydroxyphenyl)benzamide
- 2-chloro-N-(4-aminophenyl)benzamide
- 2-chloro-N-(4-methylphenyl)benzamide
Uniqueness
2-chloro-N-(4-mercaptophenyl)benzamide is unique due to the presence of both chloro and mercapto groups, which confer distinct reactivity and biological activity. The mercapto group allows for the formation of disulfide bonds, which is not possible with the hydroxy, amino, or methyl analogs.
Properties
IUPAC Name |
2-chloro-N-(4-sulfanylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDVNTWIJXFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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